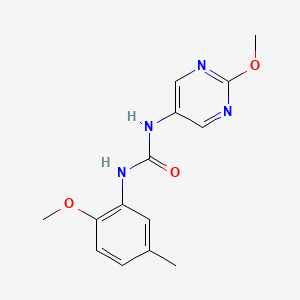
1-(2-Methoxy-5-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methoxy-5-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea is a useful research compound. Its molecular formula is C14H16N4O3 and its molecular weight is 288.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing urea derivatives, including variations similar to the specified compound, to explore their potential applications. These methods aim to create compounds with specific properties for targeted scientific applications, such as enzyme inhibition or anticancer activity. For example, Mustafa et al. (2014) synthesized a series of urea derivatives and subjected them to enzyme inhibition assays, observing effects on prostate cancer cell lines, demonstrating the utility of such compounds in medicinal chemistry research (Mustafa, Perveen, & Khan, 2014).
Anticancer Activity
The anticancer potential of urea derivatives has been a significant focus, with studies evaluating the antiproliferative activities of synthesized compounds against various cancer cell lines. For instance, Wang et al. (2015) reported on the synthesis of 1-alkyl-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)urea derivatives, which showed potent antiproliferative activities and reduced toxicity, suggesting their utility as anticancer agents with potential for reduced side effects (Wang et al., 2015).
Enzyme Inhibition
The inhibition of specific enzymes by urea derivatives is another area of interest, with implications for therapeutic applications. The synthesis and evaluation of compounds for their ability to inhibit enzymes involved in disease processes can lead to the development of new drugs. For example, the work by Mustafa et al. (2014) highlights the enzyme inhibition potential of urea derivatives, providing a basis for further research into their therapeutic applications.
Antimicrobial Properties
Urea derivatives have also been evaluated for their antimicrobial properties, with research aimed at discovering new antimicrobial agents to combat resistant strains of bacteria and other pathogens. Rani et al. (2014) synthesized novel imidazole ureas and evaluated their antimicrobial effectiveness, indicating the potential of such compounds in addressing antimicrobial resistance (Rani et al., 2014).
Modification for Enhanced Biological Activity
The modification of urea derivatives to enhance their biological activity is a critical area of research. By altering chemical structures, researchers aim to improve the efficacy, selectivity, and safety of these compounds for potential therapeutic use. For example, the study by Wang et al. (2015) on modifying a PI3Ks inhibitor demonstrates the approach of structural modification to retain antiproliferative activity while reducing toxicity, showcasing the importance of chemical modifications in drug development (Wang et al., 2015).
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-4-5-12(20-2)11(6-9)18-13(19)17-10-7-15-14(21-3)16-8-10/h4-8H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBITZVKTGZMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CN=C(N=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

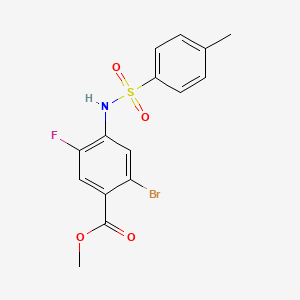
![(6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B2629768.png)
![1-Tert-butyl-3-[(4-fluorosulfonyloxyphenyl)carbamoyl]-5-methylpyrazole](/img/structure/B2629769.png)
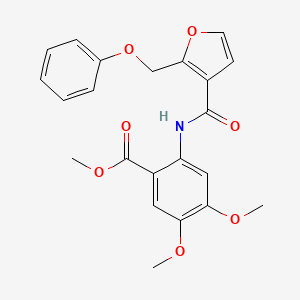
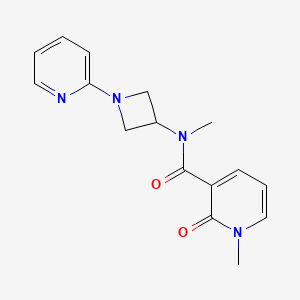
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2629775.png)

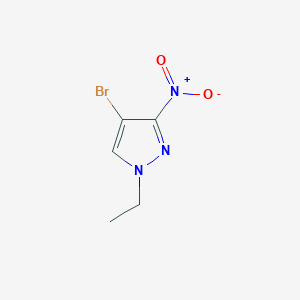
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2629779.png)
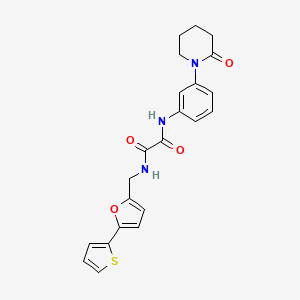

![N-(4-fluorophenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2629782.png)
![7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2629784.png)
